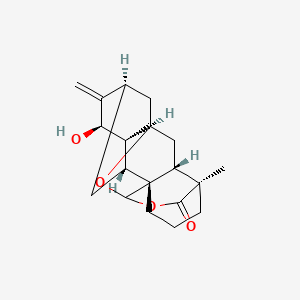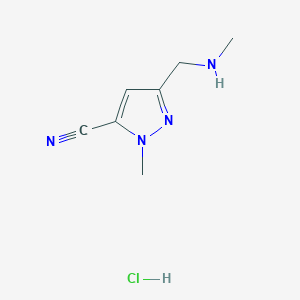
Spiramilactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Late-Stage Biomimetic Transformation : This method plays a crucial role in constructing the spirane core. It mimics natural biosynthetic pathways and enables the formation of the characteristic structural features of Spiramilactone B .
- Formal Lactone Migration : A facile migration process occurs from the pentacyclic skeleton of related compounds (such as spiramilactone E) to generate the desired structure .
- 1,7-Enyne Cycloisomerization : A highly efficient and diastereoselective reaction is employed to construct the functionalized tetracyclic atisane skeleton .
- Tandem Retro-Diels–Alder/Intramolecular Diels–Alder Sequence : This sequence leads to the formation of the tricyclo [6.2.2.0] ring system, a critical part of the molecule .
Aplicaciones Científicas De Investigación
- Spiramilactone B exhibits cytotoxic effects against cancer cells. Researchers have investigated its potential as an antitumor agent, particularly in breast and lung cancer models .
- Inflammation plays a crucial role in various diseases. Spiramilactone B has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes .
- Spiramilactone B may protect neurons from oxidative stress and neurodegeneration. It enhances antioxidant defenses and reduces neuronal damage .
- Spiramilactone B exhibits antimicrobial properties against bacteria and fungi. It could be useful in combating infections .
- Preliminary studies suggest that Spiramilactone B has vasorelaxant effects, potentially benefiting cardiovascular health .
- Spiramilactone B may influence glucose metabolism and lipid profiles. Researchers have explored its potential in managing metabolic syndrome and type 2 diabetes .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Cardiovascular Health
Metabolic Syndrome and Diabetes
Mecanismo De Acción
Spiramilactone B is a natural product isolated from the herbs of Spiraea salicifolia L
Biochemical Pathways
The exact biochemical pathways affected by Spiramilactone B are yet to be determined. Diterpenoids, the class of compounds to which Spiramilactone B belongs, are known to influence a variety of biochemical pathways, often related to inflammation, cell growth, and apoptosis .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
Given its structural similarity to other diterpenoids, it may have anti-inflammatory, anti-cancer, or other pharmacological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Spiramilactone B .
Propiedades
IUPAC Name |
(1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGAGAUTOKWGJ-HTYOSSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiramilactone B | |
Q & A
Q1: What is Spiramilactone B and where is it found?
A1: Spiramilactone B [] is a naturally occurring atisine-type diterpenoid. It was first isolated from the roots of Spiraea japonica var. stellaris, a flowering plant species. []
Q2: What is the chemical structure of Spiramilactone B?
A2: While the provided abstracts do not detail the specific molecular formula and weight of Spiramilactone B, they highlight its core structural features. It possesses a complex azapentacyclic ABEFG ring system characteristic of atisine-type diterpenoid alkaloids, including an internal carbinolamine ether linkage between C(7) and C(20). []
Q3: Has Spiramilactone B been synthesized in the laboratory?
A3: Yes, the first total synthesis of (±)-Spiramilactone B was achieved and reported in a study focusing on a collective synthesis of various atisane-type diterpenes and atisine-type diterpenoid alkaloids. [, ]
Q4: What are the key steps involved in the total synthesis of (±)-Spiramilactone B?
A4: The total synthesis of (±)-Spiramilactone B involves several crucial steps: * A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to construct the tricyclo[6.2.2.0] ring system. [] * A highly efficient and diastereoselective 1,7-enyne cycloisomerization to build the functionalized tetracyclic atisane skeleton. []* A late-stage biomimetic transformation of another synthesized compound, Spiramilactone E. [] This step is particularly interesting as it mimics the potential biosynthetic pathway within the Spiraea japonica plant.
Q5: What other compounds are related to Spiramilactone B?
A5: Spiramilactone B is structurally related to several other atisane-type diterpenes and atisine-type diterpenoid alkaloids, including:
- Spiramilactone E: A precursor in the total synthesis of Spiramilactone B, featuring a pentacyclic skeleton that undergoes a formal lactone migration. []
- Spiraminol: Another atisine-type diterpenoid isolated alongside Spiramilactone B from Spiraea japonica var. stellaris. []
- Dihydroajaconine: An atisine-type diterpenoid alkaloid. []
- Spiramines C and D: Two more atisine-type diterpenoid alkaloids found in Spiraea species. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-5-[[6-amino-4-oxo-2-(2-oxopropylsulfanyl)-1H-pyrimidin-5-yl]-(1,3-benzodioxol-5-yl)methyl]-2-(2-oxopropylsulfanyl)-1H-pyrimidin-4-one](/img/no-structure.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181358.png)

